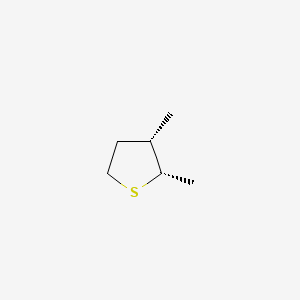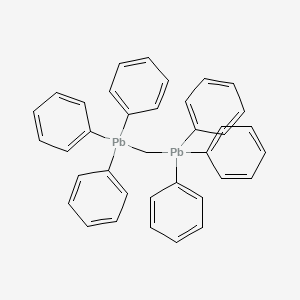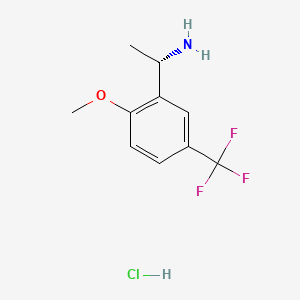
3,3,3-Trifluoropropylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,3-Trifluoropropylsilane is an organosilicon compound with the chemical formula C3H4Cl3F3Si. It is a colorless to light yellow liquid that is used in various industrial and scientific applications. The compound is known for its unique properties, including high thermal stability and hydrophobicity, making it valuable in the synthesis of specialized materials .
Preparation Methods
3,3,3-Trifluoropropylsilane can be synthesized through several methods. One common synthetic route involves the reaction of 3,3,3-trifluoropropyltrichlorosilane with methanol to produce 3,3,3-trifluoropropyltrimethoxysilane . The reaction is typically carried out under reflux conditions with a base catalyst to facilitate the conversion. Industrial production methods often involve the use of chloroplatinic acid as a catalyst to enhance the reaction efficiency .
Chemical Reactions Analysis
3,3,3-Trifluoropropylsilane undergoes various chemical reactions, including substitution and hydrolysis. In substitution reactions, the chlorine atoms can be replaced by other functional groups, such as methoxy groups, to form compounds like 3,3,3-trifluoropropyltrimethoxysilane . Hydrolysis of this compound in the presence of water leads to the formation of silanols, which can further condense to form siloxane bonds . Common reagents used in these reactions include methanol, water, and various bases or acids as catalysts .
Scientific Research Applications
3,3,3-Trifluoropropylsilane has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of fluorinated polyhedral oligomeric silsesquioxane (F-POSS) and other organosilicon compounds . In biology and medicine, it is employed in the development of hydrophobic coatings and materials for biomedical devices . The compound is also used in the production of hydrophobic silica aerogels for environmental applications, such as the removal of uranium from aqueous solutions .
Mechanism of Action
The mechanism of action of 3,3,3-trifluoropropylsilane involves its ability to form strong covalent bonds with various substrates. The trifluoropropyl group imparts hydrophobicity and thermal stability to the compound, making it effective in modifying surfaces and creating durable coatings . The molecular targets and pathways involved in its action include the formation of siloxane bonds and the interaction with other organosilicon compounds to create complex polymeric structures .
Comparison with Similar Compounds
3,3,3-Trifluoropropylsilane can be compared with similar compounds such as 3,3,3-trifluoropropyltrimethoxysilane and 3,3,3-trifluoropropyltrichlorosilane . While all these compounds contain the trifluoropropyl group, their reactivity and applications differ based on the functional groups attached to the silicon atom. For example, 3,3,3-trifluoropropyltrimethoxysilane is commonly used in the synthesis of silsesquioxane-based polymers, whereas 3,3,3-trifluoropropyltrichlorosilane is often used as a coupling agent for epoxy resins . The unique properties of this compound, such as its high thermal stability and hydrophobicity, make it particularly valuable in applications requiring durable and resistant materials .
Properties
Molecular Formula |
C3H4F3Si |
|---|---|
Molecular Weight |
125.14 g/mol |
InChI |
InChI=1S/C3H4F3Si/c4-3(5,6)1-2-7/h1-2H2 |
InChI Key |
MWBHZZNXYOSZDS-UHFFFAOYSA-N |
Canonical SMILES |
C(C[Si])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


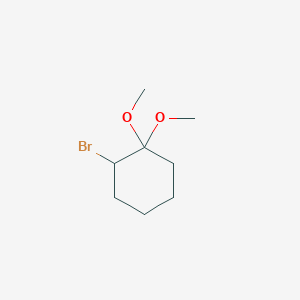
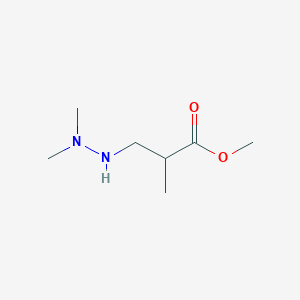
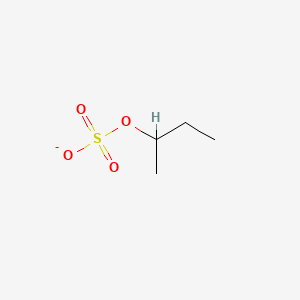
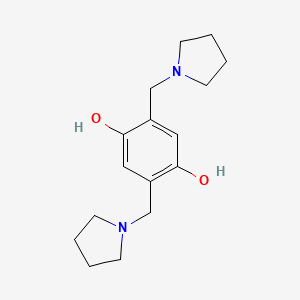

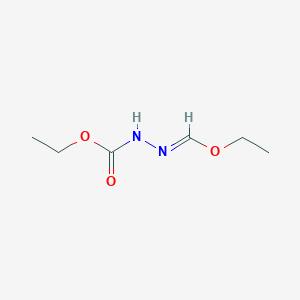
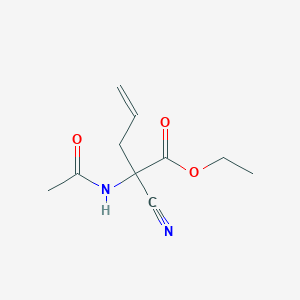
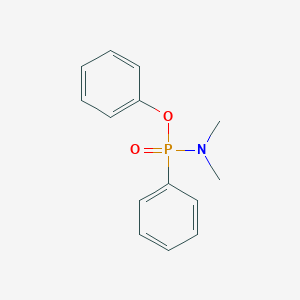
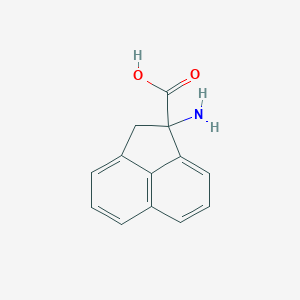
![Anthra[2,3-j]heptaphene](/img/structure/B14744266.png)
